molecular formula C20H25NO2 B3864341 N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3864341
M. Wt: 311.4 g/mol
InChI Key: AKCQLROFPONWHO-UHFFFAOYSA-N
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Description

The compound “(2,4-dimethoxy-3-methylbenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two methoxy groups (OCH3) and a methyl group (CH3). This benzyl group is attached to a tetrahydro-1-naphthalenylamine, which is a derivative of naphthalene (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) that has been reduced (i.e., hydrogenated) and had an amine group (NH2) added .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the methoxy and methyl groups on the benzyl component would likely have an impact on the electronic structure and reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings and the amine group could impact its solubility, while the presence of the methoxy and methyl groups could impact its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its structure for better activity or less toxicity .

Properties

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-19(22-2)12-11-16(20(14)23-3)13-21-18-10-6-8-15-7-4-5-9-17(15)18/h4-5,7,9,11-12,18,21H,6,8,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCQLROFPONWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CNC2CCCC3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
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Reactant of Route 6
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

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